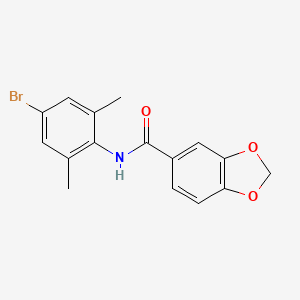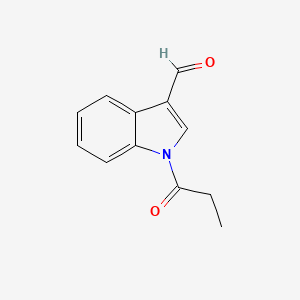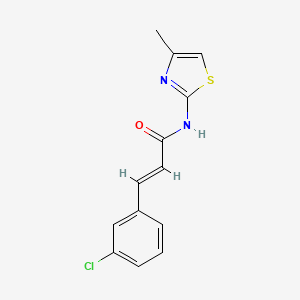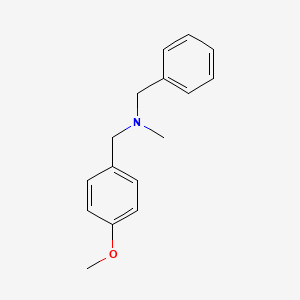
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide, also known as BRD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit histone deacetylases, which play a critical role in gene expression by regulating the acetylation status of histones. By inhibiting histone deacetylases, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can alter gene expression patterns, leading to changes in cellular behavior. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to inhibit several protein kinases, which play a critical role in signal transduction pathways. By inhibiting protein kinases, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can disrupt signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and colon cancer. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to exhibit anti-viral activity by inhibiting the replication of several viruses, including hepatitis C virus and HIV.
实验室实验的优点和局限性
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and signaling pathways, making it a useful tool for studying cellular processes. Additionally, N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is relatively easy to synthesize and has a high degree of purity, making it a reliable reagent for lab experiments. However, there are also some limitations to the use of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide in lab experiments. For example, it can be difficult to determine the optimal concentration of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide for a given experiment, and it may exhibit off-target effects at high concentrations.
未来方向
There are several future directions for the study of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. One potential area of research is the development of novel therapeutics based on N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. By targeting specific enzymes and signaling pathways, it may be possible to develop more effective treatments for a wide range of diseases, including cancer and inflammatory disorders. Additionally, there is potential for the development of new diagnostic tools based on N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. By targeting specific cellular processes, it may be possible to develop more accurate and sensitive diagnostic tests for a wide range of diseases. Finally, there is potential for the development of new research tools based on N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide. By studying the effects of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide on cellular processes, it may be possible to gain new insights into the underlying mechanisms of various diseases and cellular processes.
合成方法
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and palladium-catalyzed C-H activation. The most commonly used method for the synthesis of N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-bromo-2,6-dimethylphenylboronic acid with 1,3-benzodioxole-5-carboxamide in the presence of a palladium catalyst.
科学研究应用
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has also been shown to be a potent inhibitor of several enzymes, including histone deacetylases, protein kinases, and phosphodiesterases. These enzymes play a critical role in various cellular processes, including gene expression, cell cycle regulation, and signal transduction, making N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide a promising candidate for the development of novel therapeutics.
属性
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-9-5-12(17)6-10(2)15(9)18-16(19)11-3-4-13-14(7-11)21-8-20-13/h3-7H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRRGKQBXMIRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC3=C(C=C2)OCO3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-1,3-benzodioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(4-phenyl-1-piperazinyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5885255.png)


![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5885275.png)


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)
![2-ethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5885321.png)
